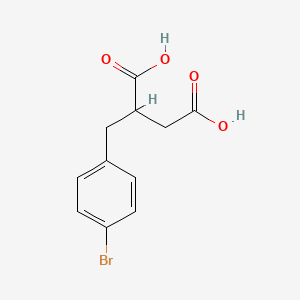

2-(4-bromobenzyl)succinic acid

Description

2-(4-Bromobenzyl)succinic acid is a halogenated derivative of succinic acid (C₄H₆O₄), a dicarboxylic acid integral to the citric acid cycle . The compound features a bromine-substituted benzyl group attached to the α-carbon of succinic acid.

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFKUOATBCIQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Agents

2-(4-Bromobenzyl)succinic acid is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of anti-inflammatory and analgesic drugs. For instance, it has been utilized in the synthesis of novel organoselenium compounds with potential anticancer properties, demonstrating its role in drug discovery and development .

Case Study: Anticancer Properties

A study evaluated various derivatives of succinic acid, including those substituted with brominated phenyl groups. These compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents. The anticancer activity was assessed using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, where the brominated derivatives showed enhanced efficacy compared to non-brominated counterparts .

Organic Synthesis

Role in Organic Reactions

The compound is widely employed in organic synthesis for constructing complex organic molecules. Its ability to participate in various reactions makes it a valuable tool for chemists engaged in drug design and synthesis .

Table 1: Key Reactions Involving 2-(4-Bromobenzyl)succinic Acid

| Reaction Type | Description | Outcome |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Formation of drug precursors |

| Amide Formation | Reaction with amines to form amides | Synthesis of biologically active compounds |

| Coupling Reactions | Participation in cross-coupling reactions | Development of complex structures |

Material Science

Development of Specialty Polymers

2-(4-Bromobenzyl)succinic acid is also utilized in material science for the formulation of specialty polymers and resins. These materials are characterized by enhanced properties such as thermal stability and mechanical strength, making them suitable for high-performance applications .

Case Study: Polymer Applications

Research has shown that incorporating succinic acid derivatives into polymer matrices can significantly improve their thermal and mechanical properties. For example, studies on succinic acid-functionalized materials demonstrated improved performance in applications ranging from coatings to biomedical devices .

Biological Research

Investigating Biological Effects

Researchers use 2-(4-Bromobenzyl)succinic acid to study the effects of brominated compounds on biological systems. This research aids in understanding the mechanisms by which these compounds exert their effects, potentially leading to new therapeutic strategies .

Table 2: Biological Studies Involving 2-(4-Bromobenzyl)succinic Acid

| Study Focus | Findings | Implications |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability | Potential for cancer treatment |

| Antioxidant Activity | Exhibited antioxidant properties | May contribute to protective health effects |

Environmental Studies

Assessment of Ecological Impact

In environmental chemistry, this compound is used to investigate the degradation pathways of brominated organic pollutants. Understanding these pathways is crucial for assessing their ecological impact and developing remediation strategies .

Case Study: Environmental Behavior

Studies have focused on the environmental fate of brominated compounds derived from succinic acid, revealing insights into their persistence and degradation under various conditions. This research is vital for regulatory assessments and environmental protection efforts .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Chlorobenzyl)Succinic Acid

- Molecular Formula : C₁₁H₁₁ClO₄ (MW: 242.66 g/mol) .

- Key Differences: Chlorine (Cl) replaces bromine (Br), reducing molecular weight and polarizability.

2-(4-Methylbenzyl)Succinic Acid

- Molecular Formula : C₁₂H₁₄O₄ (MW: 222.24 g/mol) .

- Key Differences : A methyl group replaces bromine, eliminating halogen-related toxicity risks. The methyl group enhances hydrophobicity, which could improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

(E)-2-(3,5-Di-Tert-Butyl-4-Hydroxybenzylidene)Succinic Acid

- Structure : Features a benzylidene (C=O) group with bulky tert-butyl substituents and a hydroxyl group .

- Key Differences : The conjugated double bond (benzylidene) and tert-butyl groups increase steric bulk, enhancing binding affinity to nuclear receptors (e.g., PPAR-γ) and enzymes (e.g., cyclooxygenase-2). This compound showed superior bioactivity scores (e.g., nuclear receptor ligand: 0.73; enzyme inhibitor: 0.65) compared to unsubstituted succinic acid derivatives .

2-(3-Methylthiophen-2-yl)Succinic Acid

- Structure : Incorporates a thiophene ring instead of a benzyl group .

- Key Differences: The sulfur atom in thiophene enhances electronic interactions with biological targets.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Bromobenzyl)succinic acid | 287.11 | ~2.1 | Low | Br (electron-withdrawing) |

| 2-(4-Chlorobenzyl)succinic acid | 242.66 | ~1.8 | Moderate | Cl (mildly polar) |

| 2-(4-Methylbenzyl)succinic acid | 222.24 | ~2.4 | Low | CH₃ (hydrophobic) |

| (E)-2-(3,5-di-tBu-4-OH-Bz)succinic acid | 394.46 | ~3.5 | Very low | tBu (steric bulk), OH (H-bonding) |

*logP values estimated via computational tools (e.g., Molinspiration) .

Bioactivity and Toxicity

- (E)-2-(3,5-di-tBu-4-OH-Bz)succinic acid: Predicted non-toxic (Osiris Property Explorer) with bioactivity scores surpassing anti-inflammatory drugs like darbufelone (e.g., GPCR ligand score: 0.65 vs. 0.42) .

- 2-(3-Methylthiophen-2-yl)succinic acid : Demonstrated anticonvulsant activity in rodent models, with ED₅₀ values comparable to gabapentin .

Q & A

Basic Research Questions

Q. What are the optimal experimental designs for synthesizing and optimizing 2-(4-bromobenzyl)succinic acid?

- Methodological Answer : Statistical experimental designs like Plackett-Burman (screening) and Central Composite Design (optimization) are effective for maximizing yield and minimizing variables. For example, Plackett-Burman can identify critical factors (e.g., temperature, pH, catalyst concentration), while Central Composite Design refines their interactions. These methods have been validated in succinic acid production studies .

Q. How can researchers characterize the physicochemical properties of 2-(4-bromobenzyl)succinic acid?

- Methodological Answer : Key parameters include logP (lipophilicity), PSA (polar surface area), and melting point. Techniques like UPLC (Ultra-Performance Liquid Chromatography) with fingerprinting can identify characteristic peaks and purity, as demonstrated for structurally similar succinic acid derivatives in plant extracts . Computational tools (e.g., PubChem data) provide molecular weight, hydrogen bonding, and stereochemical properties .

Q. What safety protocols are recommended for handling brominated aromatic compounds like 2-(4-bromobenzyl)succinic acid?

- Methodological Answer : While direct data on this compound is limited, safety guidelines for 4-bromobenzoic acid (a structurally related compound) advise:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store away from oxidizers and strong acids/bases to prevent reactive hazards .

Advanced Research Questions

Q. How does the bromine substituent influence the bioactivity of 2-(4-bromobenzyl)succinic acid compared to other derivatives?

- Methodological Answer : Bromine’s electron-withdrawing effects may enhance stability and binding affinity in biological systems. Comparative studies using analogues (e.g., 2-(3-methylbenzyl)succinic acid) can assess antimicrobial or regulatory activity. For example, sulfate-reducing bacterial assays (as in ) or plant growth regulation models (e.g., succinic acid salts in ) are viable approaches .

Q. Can computational modeling predict the reaction mechanisms for synthesizing 2-(4-bromobenzyl)succinic acid?

- Methodological Answer : Kinetic modeling, validated for furfural oxidation to succinic acid ( ), can be adapted. Density Functional Theory (DFT) simulations may predict intermediates and activation energies for bromobenzyl substitution reactions. Parameter estimation (e.g., rate constants, activation energies) aligns with experimental data to validate mechanisms .

Q. What role could 2-(4-bromobenzyl)succinic acid play in metabolic engineering or CO2 fixation pathways?

- Methodological Answer : Fermentation processes using CO2-rich substrates (e.g., industrial waste sugars) can be explored, as CO2 fixation enhances succinic acid yields. Metabolic flux analysis in engineered strains (e.g., E. coli or Actinobacillus) could integrate bromobenzyl-modified pathways, leveraging prior work on succinic acid biosynthesis .

Methodological Resources

- Synthesis Optimization : Use Plackett-Burman and Central Composite Designs to reduce experimental runs while maximizing data robustness .

- Analytical Techniques : UPLC fingerprinting (19 characteristic peaks for structural analogs) and NMR for stereochemical confirmation .

- Safety Compliance : Follow protocols for brominated aromatics, including emergency measures for inhalation/exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.